MFCD18314453
Description
Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, catalysts, or ligands in organometallic reactions.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQKQYGLKVORSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684899 | |
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-43-2 | |
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Insights :
- Halogen Influence: Chloro and fluoro substituents (e.g., CAS 428854-24-4) enhance metabolic stability but may reduce solubility compared to non-halogenated analogs .
Functional Divergence :
- Bioactivity : Halogenated pyrimidines (e.g., CAS 428854-24-4) show higher target affinity than simpler triazines due to extended π-systems .
- Catalytic Efficiency: Boron-containing compounds outperform non-boron analogs in cross-coupling reactions due to enhanced Lewis acidity .
Molecular and Physicochemical Properties
Hypothetical properties of this compound, inferred from analogs:
Impact of Molecular Weight :
Yield Optimization :
- Catalyst loading (e.g., 5 mol% Pd) and solvent polarity significantly affect reaction efficiency .
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